molecular formula C19H18FNOS2 B2936547 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 2034297-87-3

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2936547
CAS No.: 2034297-87-3
M. Wt: 359.48
InChI Key: XRCFUHPXCBRATD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound featuring a benzothiophene core, a fluorophenyl group, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and control reaction conditions. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzothiophene core can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the fluorophenyl group.

  • Substitution: The acetamide group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Reduced fluorophenyl derivatives.

  • Substitution: Various substituted acetamides.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.

  • Industry: Its unique properties can be utilized in material science and catalysis.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The benzothiophene core can bind to receptors or enzymes, while the fluorophenyl group may enhance binding affinity. The acetamide group can participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

  • N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-((3-fluorophenyl)thio)acetamide

  • N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-((2-fluorophenyl)thio)acetamide

  • N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-((4-chlorophenyl)thio)acetamide

Uniqueness: This compound is unique due to the specific positioning of the fluorophenyl group at the 4-position, which can influence its biological activity and binding properties compared to similar compounds.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNOS2/c1-13(10-14-11-24-18-5-3-2-4-17(14)18)21-19(22)12-23-16-8-6-15(20)7-9-16/h2-9,11,13H,10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCFUHPXCBRATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.